molecular formula C17H17NO B5666866 N-ethyl-N,3-diphenylacrylamide

N-ethyl-N,3-diphenylacrylamide

Cat. No.: B5666866
M. Wt: 251.32 g/mol
InChI Key: MBRKMJKGWQMHJC-BUHFOSPRSA-N
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Description

N-Ethyl-N,3-diphenylacrylamide is an acrylamide derivative featuring an ethyl group on the nitrogen atom and phenyl groups at the nitrogen and 3-positions of the acrylamide backbone. Acrylamides are widely studied for their pharmacological and material science applications due to their tunable electronic and steric profiles .

Properties

IUPAC Name

(E)-N-ethyl-N,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3-14H,2H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRKMJKGWQMHJC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-ethyl-N,3-diphenylacrylamide has shown promising potential in the development of anti-inflammatory agents. A derivative of this compound, (E)-2-cyano-N,3-diphenylacrylamide (also known as JMPR-01), has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that JMPR-01 significantly modulated the synthesis of nitrite and cytokines (IL-1β and TNFα) in macrophage cultures without cytotoxic effects at various concentrations .

Case Study: In Vivo Anti-Inflammatory Activity

In vivo experiments using CFA-induced paw edema and zymosan-induced peritonitis models revealed that JMPR-01 effectively reduced inflammation markers. The compound demonstrated a significant reduction in the production of nitrite and inflammatory cytokines at concentrations of 50 µM and 25 µM .

Synthesis of Heterocyclic Compounds

The compound is also utilized in the synthesis of various heterocyclic derivatives, which are important in drug development due to their biological activities. Research indicates that this compound can serve as a precursor for synthesizing compounds with potential cytotoxic effects against cancer cell lines.

Data Table: Synthesis Overview

CompoundReaction ConditionsYield (%)Biological Activity
3-Oxo-N,3-diphenylpropanamideReaction with aniline derivatives at 120°C60%Cytotoxic against HepG2 and HeLa cells
JMPR-01N/AN/AAnti-inflammatory activity

Catalysis

Recent studies have explored the role of this compound in catalytic processes. For instance, it has been involved in iridium-catalyzed selective reductions of α,β-unsaturated carbonyl compounds. This catalytic application highlights its versatility beyond medicinal uses .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the interactions between this compound derivatives and biological targets such as inducible nitric oxide synthase (iNOS). These studies provide insights into the mechanism of action for its anti-inflammatory effects and help identify potential therapeutic targets .

Antioxidant Properties

Research into related compounds has indicated that derivatives of this compound possess antioxidant properties. These compounds can inhibit oxidative stress-related pathways, making them candidates for further investigation in diseases characterized by oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

(a) JMPR-01: (E)-2-Cyano-N,3-Diphenylacrylamide
  • Key Difference: A cyano (-CN) group at the 2-position instead of a hydrogen.
  • Synthesis: Prepared via condensation of 2-cyano-N-phenylacetamide and benzaldehyde in toluene with triethylamine catalysis (72% yield) .
  • Properties :
    • Melting point: 200°C.
    • IR/NMR Data: Strong absorption bands for C=O (1682 cm⁻¹), CN (2227 cm⁻¹), and NH (3317 cm⁻¹) .
  • Bioactivity : Exhibits anti-inflammatory activity via COX-2 inhibition, derived from indomethacin and paracetamol hybridization .
(b) LQM328: (E)-3-(3,4-Dichlorophenyl)-N-Phenylacrylamide
  • Key Difference : 3,4-Dichlorophenyl substituent at the 3-position.
  • Synthesis : Formed via base-catalyzed condensation, purified via recrystallization .
(c) N,3-Diphenylacrylamide (CAS 25775-89-7)
  • Key Difference : Lacks the ethyl group on nitrogen.
(d) N,N-Dimethyl-3,3-Diphenylacrylamide
  • Key Difference : Dimethyl substitution on nitrogen and dual phenyl groups at the 3-position.
  • Synthesis : Low-yield synthesis under Cu catalysis, indicating challenges in N-alkylation .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Features (IR/NMR)
N-Ethyl-N,3-diphenylacrylamide* Not reported Likely low H₂O Expected NH (3300 cm⁻¹), C=O (~1680 cm⁻¹)
JMPR-01 200 Ethanol/water CN (2227 cm⁻¹), NH (3317 cm⁻¹), C=O (1682 cm⁻¹)
LQM328 Not reported Acetone/water Cl substituents (NMR shifts for aromatic Cl)
N,N-Dimethylacrylamide 71 Water (1 g/L at 20°C) C=O (1650 cm⁻¹), CH₃ (1375 cm⁻¹)

*Inferred properties based on analogs.

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